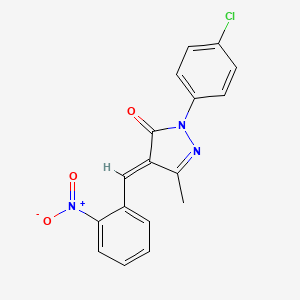![molecular formula C30H22Br2N4O3 B11551810 4-bromo-2-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11551810.png)
4-bromo-2-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of brominated aromatic rings and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps. One common approach is the condensation of 4-bromobenzaldehyde with 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then reacted with 4-bromobenzoic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl ether: Shares the brominated aromatic ring structure but lacks the pyrazole moiety.
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Contains similar brominated aromatic rings but differs in the substitution pattern and additional functional groups.
Uniqueness
4-BROMO-2-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its combination of brominated aromatic rings and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H22Br2N4O3 |
|---|---|
Molecular Weight |
646.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C30H22Br2N4O3/c31-24-13-11-20(12-14-24)29(38)39-27-16-15-25(32)17-21(27)19-33-35-28(37)26-18-30(36-34-26,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17,19,36H,18H2,(H,35,37)/b33-19+ |
InChI Key |
WJOYEHKKVPQHLT-HNSNBQBZSA-N |
Isomeric SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551737.png)
![Decyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11551747.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11551757.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11551762.png)
![(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11551767.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11551771.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11551773.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,5-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11551774.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11551787.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11551789.png)
![N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide](/img/structure/B11551795.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551798.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11551802.png)
